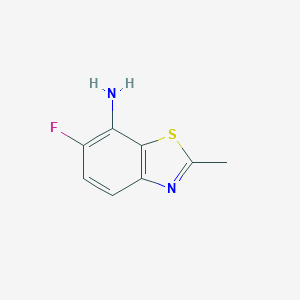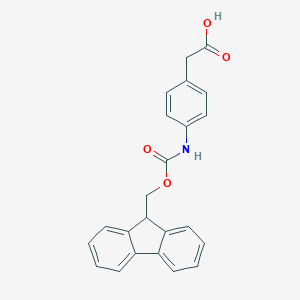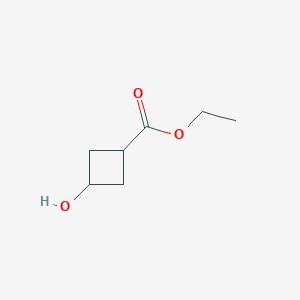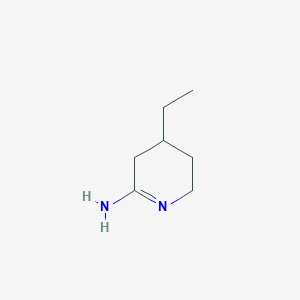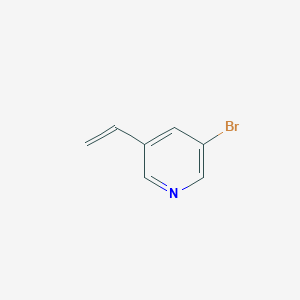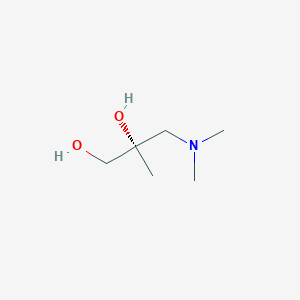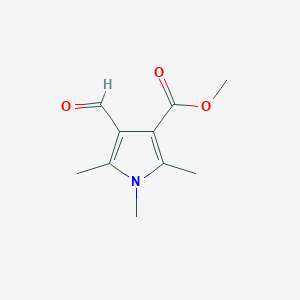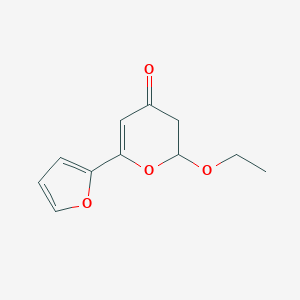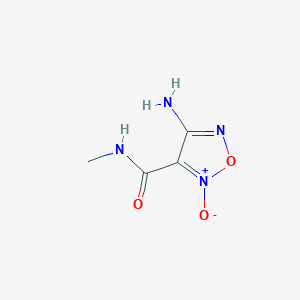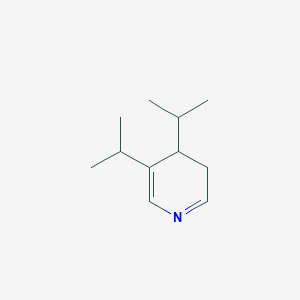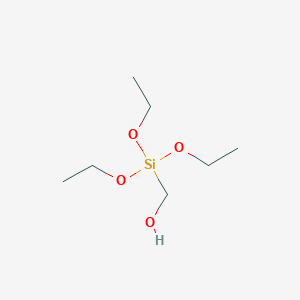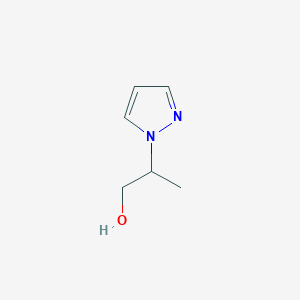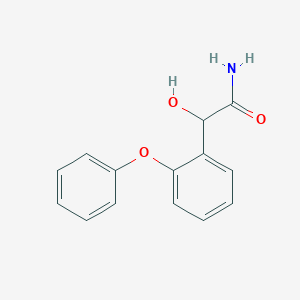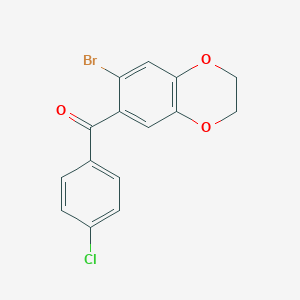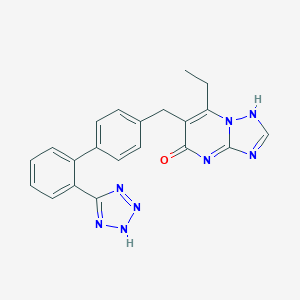
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-ethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-ethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a chemical compound that has gained significant attention due to its potential therapeutic applications. This compound belongs to the class of triazolopyrimidine derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antifungal properties.
Mécanisme D'action
The exact mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-ethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the activity of cyclin-dependent kinases (CDKs), which are involved in regulating the cell cycle. Moreover, (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-ethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been found to inhibit the activity of HIV reverse transcriptase, which is essential for the replication of the virus.
Effets Biochimiques Et Physiologiques
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-ethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest. Moreover, (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-ethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-ethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is its high potency and selectivity against cancer cells, viruses, and fungi. Moreover, this compound has been found to exhibit low toxicity towards normal cells and tissues. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous media, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-ethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One of the directions is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs. Additionally, the development of more efficient and cost-effective synthesis methods for (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-ethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- can also be a future direction for this research.
Méthodes De Synthèse
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-ethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- can be achieved through a multistep process involving the reaction of various reagents. One of the most common methods for synthesizing this compound is through the reaction of 7-ethyl-6-(chloromethyl)-1,3-dimethyl-1,2,4-triazolo[4,3-a]pyrimidin-5(1H)-one with 2-(1H-tetrazol-5-yl)aniline in the presence of a base such as potassium carbonate. The reaction yields (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-ethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- with a high yield and purity.
Applications De Recherche Scientifique
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-ethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). Moreover, (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-ethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been found to possess antifungal activity against several pathogenic fungi, including Candida albicans and Aspergillus fumigatus.
Propriétés
Numéro CAS |
168152-88-3 |
|---|---|
Nom du produit |
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-ethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
Formule moléculaire |
C21H18N8O |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
7-ethyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C21H18N8O/c1-2-18-17(20(30)24-21-22-12-23-29(18)21)11-13-7-9-14(10-8-13)15-5-3-4-6-16(15)19-25-27-28-26-19/h3-10,12H,2,11H2,1H3,(H,22,23,24,30)(H,25,26,27,28) |
Clé InChI |
BUXFFAWOZAKDFS-UHFFFAOYSA-N |
SMILES isomérique |
CCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES |
CCC1=C(C(=O)NC2=NC=NN12)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES canonique |
CCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



